molecular formula C10H15N3O2 B1479387 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol CAS No. 2108961-11-9

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Cat. No.: B1479387
CAS No.: 2108961-11-9
M. Wt: 209.24 g/mol
InChI Key: ZOISZGMYLJOBEQ-OCAPTIKFSA-N
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Description

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyridazine ring substituted with a morpholino group, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Basic Information

Property Details
IUPAC Name This compound
Molecular Formula C12H16N4O2
Molecular Weight 236.28 g/mol
CAS Number 2108961-11-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may modulate specific signaling pathways, particularly those associated with cell proliferation and differentiation.

  • Hedgehog Signaling Pathway : This compound has been identified as a modulator of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to several cancers, making it a target for therapeutic intervention .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on the synthesis of pyridazinone derivatives revealed that compounds similar to this compound exhibited promising anticancer activity. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects .

Antimicrobial Studies

Research conducted on related compounds indicated that they possess substantial antimicrobial properties. For example, certain derivatives demonstrated effectiveness against E. coli and other pathogenic bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Summary of Biological Activities

Activity Type Description
Anticancer Modulates Hedgehog signaling pathway; effective against cancer cell lines.
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria; potential for treating infections.

Properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOISZGMYLJOBEQ-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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